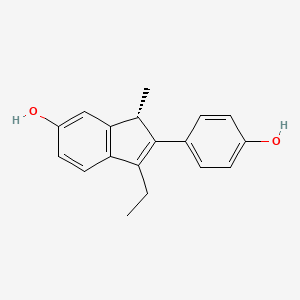

(S)-Indenestrol A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Indenestrol A is a synthetic estrogenic compound that belongs to the class of nonsteroidal estrogens It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, ®-Indenestrol A

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Indenestrol A typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable starting material, such as an indene derivative.

Chiral Resolution: The chiral resolution of the intermediate is achieved using chiral catalysts or chiral auxiliaries to obtain the desired enantiomer.

Functional Group Modifications: Various functional group modifications, such as hydroxylation and alkylation, are performed to achieve the final structure of this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Indenestrol A undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, alkylated, and oxidized derivatives of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Estrogen Receptor Binding

(S)-Indenestrol A exhibits a high binding affinity for estrogen receptors, making it a significant compound for studying estrogenic activity. Research indicates that this compound and its analogs can act as stereochemical probes for understanding the binding interactions within the estrogen receptor (ER) ligand-binding site. In comparative studies, this compound demonstrated varying degrees of competitive binding against estradiol and DES, highlighting its potential as a research tool for elucidating ER mechanisms .

| Compound | Binding Affinity (Index) |

|---|---|

| Estradiol | 100 |

| Diethylstilbestrol | 286 |

| This compound | 143 |

1.2 Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. Given its estrogenic activity, it is hypothesized that this compound may influence cancer cell proliferation in hormone-sensitive cancers such as breast cancer. The differential activity of its enantiomers suggests that specific stereoisomers may have enhanced therapeutic effects .

Biochemistry

2.1 Stereochemical Analysis

The study of this compound has provided insights into the stereochemical preferences of estrogen receptors. Purification techniques such as chiral high-pressure liquid chromatography have been employed to separate enantiomers with over 98% purity, allowing researchers to investigate their individual biological activities. Notably, the (S)-enantiomer exhibited significantly higher activity compared to its counterpart .

2.2 Enzyme Interaction Studies

Recent studies have utilized this compound as a model compound for investigating enzyme interactions within metabolic pathways influenced by estrogen. Its role in modulating enzyme activity provides valuable information regarding metabolic processes affected by hormonal regulation .

Environmental Science

3.1 Endocrine Disruption Studies

This compound's structural similarity to natural estrogens positions it as a candidate for studying endocrine disruption in environmental contexts. Its potential to mimic estrogenic activity raises concerns about its impact on wildlife and human health when released into ecosystems. Research efforts are focused on assessing the environmental persistence and bioaccumulation of such compounds .

Case Studies

Case Study 1: Estrogen Receptor Interaction

A study conducted by researchers aimed to determine the binding affinities of various compounds, including this compound, using competitive binding assays with cytosolic estrogen receptors. The findings indicated that while this compound binds effectively to the receptor, its biological activity is modulated by its stereochemistry, emphasizing the importance of enantiomeric purity in therapeutic applications .

Case Study 2: Anticancer Potential

In vitro studies have demonstrated that certain concentrations of this compound can inhibit the growth of estrogen-dependent cancer cell lines. These findings suggest that further exploration into dosage and delivery methods could enhance its application in targeted cancer therapies .

Mécanisme D'action

The mechanism of action of (S)-Indenestrol A involves binding to estrogen receptors in the body. This binding activates the estrogen receptor, leading to the modulation of gene expression and subsequent physiological effects. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to estrogen signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-Indenestrol A: The enantiomer of (S)-Indenestrol A with different biological activity.

Diethylstilbestrol: A nonsteroidal estrogen with similar structural features.

Estradiol: A natural estrogen with a steroidal structure.

Uniqueness

This compound is unique due to its chiral nature and specific estrogenic activity, which distinguishes it from other nonsteroidal estrogens. Its ability to selectively bind to estrogen receptors and modulate gene expression makes it a valuable compound for research and therapeutic applications.

Propriétés

Numéro CAS |

115217-04-4 |

|---|---|

Formule moléculaire |

C18H18O2 |

Poids moléculaire |

266.3 g/mol |

Nom IUPAC |

(3S)-1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol |

InChI |

InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-11,19-20H,3H2,1-2H3/t11-/m0/s1 |

Clé InChI |

BBOUFHMHCBZYJJ-NSHDSACASA-N |

SMILES |

CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |

SMILES isomérique |

CCC1=C([C@H](C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |

SMILES canonique |

CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |

Key on ui other cas no. |

115217-04-4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.